REACTION_SMILES
|
[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH3:6].[CH:27]([OH:28])([CH3:29])[CH3:30].[CH:32]([OH:33])([CH3:34])[CH3:35].[CH:7]1([NH:10][C:11]([CH:12]([CH:13]([CH2:14][CH2:15][CH3:16])[NH:17][C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[OH:25])=[O:26])[CH2:8][CH2:9]1.[ClH:31]>>[CH:7]1([NH:10][C:11]([CH:12]([CH:13]([CH2:14][CH2:15][CH3:16])[NH2:17])[OH:25])=[O:26])[CH2:8][CH2:9]1.[ClH:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(NC(=O)OC(C)(C)C)C(O)C(=O)NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(N)C(O)C(=O)NC1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH3:6].[CH:27]([OH:28])([CH3:29])[CH3:30].[CH:32]([OH:33])([CH3:34])[CH3:35].[CH:7]1([NH:10][C:11]([CH:12]([CH:13]([CH2:14][CH2:15][CH3:16])[NH:17][C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[OH:25])=[O:26])[CH2:8][CH2:9]1.[ClH:31]>>[CH:7]1([NH:10][C:11]([CH:12]([CH:13]([CH2:14][CH2:15][CH3:16])[NH2:17])[OH:25])=[O:26])[CH2:8][CH2:9]1.[ClH:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(NC(=O)OC(C)(C)C)C(O)C(=O)NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(N)C(O)C(=O)NC1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH3:6].[CH:27]([OH:28])([CH3:29])[CH3:30].[CH:32]([OH:33])([CH3:34])[CH3:35].[CH:7]1([NH:10][C:11]([CH:12]([CH:13]([CH2:14][CH2:15][CH3:16])[NH:17][C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[OH:25])=[O:26])[CH2:8][CH2:9]1.[ClH:31]>>[CH:7]1([NH:10][C:11]([CH:12]([CH:13]([CH2:14][CH2:15][CH3:16])[NH2:17])[OH:25])=[O:26])[CH2:8][CH2:9]1.[ClH:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(NC(=O)OC(C)(C)C)C(O)C(=O)NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(N)C(O)C(=O)NC1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |